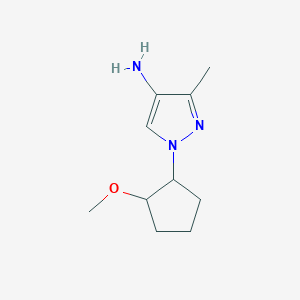

1-(2-Methoxycyclopentyl)-3-methyl-1h-pyrazol-4-amine

Description

Properties

Molecular Formula |

C10H17N3O |

|---|---|

Molecular Weight |

195.26 g/mol |

IUPAC Name |

1-(2-methoxycyclopentyl)-3-methylpyrazol-4-amine |

InChI |

InChI=1S/C10H17N3O/c1-7-8(11)6-13(12-7)9-4-3-5-10(9)14-2/h6,9-10H,3-5,11H2,1-2H3 |

InChI Key |

QMWQXYAZBPEAKL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1N)C2CCCC2OC |

Origin of Product |

United States |

Preparation Methods

Chemical Information

- IUPAC Name: 1-(2-methoxycyclopentyl)-4-methylpyrazol-3-amine

- Molecular Formula: \$$ C{10}H{17}N_{3}O \$$

- Molecular Weight: 195.26 g/mol

- InChI: InChI=1S/C10H17N3O/c1-7-6-13(12-10(7)11)8-4-3-5-9(8)14-2/h6,8-9H,3-5H2,1-2H3,(H2,11,12)

- InChIKey: IHWNELWAHSGFDC-UHFFFAOYSA-N

- SMILES: CC1=CN(N=C1N)C2CCCC2OC

Reactions Involving 5-aminopyrazoles

5-aminopyrazoles can be used in various reactions to synthesize complex molecules:

- Acid-catalyzed synthesis of pyrazolo[3,4-b]pyridine derivatives

- Three-component reaction to synthesize spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine]-2,6'(1'H)-diones

- Multicomponent reaction to synthesize spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivatives from 5-amino-3-hydroxy-1-phenyl-1H-pyrazole, ketones, and isatin

- Three-component reaction to construct 4,7-dihydropyrazolo[3,4-b]pyridines and pyrazolo[3,4-b]pyridines from 5-aminopyrazoles, cyclic β-diketones, and heteroaryl aldehydes

- Multicomponent reactions to synthesize pyrazolo[3,4-b]pyridine derivatives from β-ketonitriles, 5-aminopyrazole, and anisaldehyde

- Synthesis of pyrazolo[1,5-a]pyrimidine and 4,7-dihydropyrazolo[1,5-a]pyrimidinone derivatives by condensing 4-cyano/carboxylate-5-aminopyrazole derivatives with acetylacetone and various β-ketoesters

- Reaction of 3(5)-amino-5(3)-hydrazinopyrazole dihydrochloride with symmetrical and unsymmetrical diketones to yield 2-(3-methylpyrazol-1-yl)-5-methylpyrazolo[1,5-a]pyrimidines

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxycyclopentyl)-3-methyl-1h-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

Oxidation: Corresponding ketones or carboxylic acids.

Reduction: Corresponding alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Methoxycyclopentyl)-3-methyl-1h-pyrazol-4-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of 1-(2-Methoxycyclopentyl)-3-methyl-1h-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating quorum sensing pathways in bacteria, thereby affecting bacterial communication and behavior. The compound’s structure allows it to interact with specific receptors or enzymes, leading to its observed effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Pyrazole-4-amine derivatives vary primarily in their substituents at position 1, which influence their electronic, steric, and solubility profiles. Key analogs include:

Key Observations:

- Steric Effects : The cyclopentyl ring may impose greater steric hindrance than smaller groups like allyl or fluorinated ethyl, affecting binding to biological targets.

- Fluorine vs. Methoxy : Fluoropyridinyl analogs (e.g., ) leverage fluorine's electronegativity for metabolic stability, whereas the methoxy group in the target compound could participate in hydrogen bonding.

Physicochemical and Pharmacological Properties

- Melting Points : Fluoropyridinyl derivatives exhibit higher melting points (85–190°C) compared to alkyl-substituted analogs, likely due to stronger intermolecular interactions (e.g., π-stacking in ).

- Biological Activity : Fluoropyridinyl derivatives () are often designed for kinase inhibition, while alkyl/cycloalkyl analogs () may target GPCRs or ion channels. The methoxy group in the target compound could modulate selectivity for oxygenase enzymes (e.g., cytochrome P450).

Biological Activity

1-(2-Methoxycyclopentyl)-3-methyl-1H-pyrazol-4-amine (CAS No. 1393100-88-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 195.26 g/mol

- Structure : The compound features a pyrazole ring, which is known for various pharmacological activities.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing primarily on its effects on specific biological targets.

Research indicates that this compound may interact with various receptors and enzymes, influencing pathways related to inflammation, pain, and possibly neuroprotection. However, detailed mechanisms remain under investigation.

Pharmacological Studies

Several studies have evaluated the pharmacological effects of this compound:

- Anti-inflammatory Activity : Preliminary data suggest that this compound exhibits anti-inflammatory properties. In vitro assays demonstrated a reduction in pro-inflammatory cytokines in cultured macrophages.

- Analgesic Effects : Animal models have shown that this compound can reduce pain responses, indicating potential use in pain management therapies.

- Neuroprotective Potential : Some studies have hinted at neuroprotective effects, particularly in models of neurodegeneration, although more comprehensive studies are necessary to confirm these findings.

Case Studies

A few notable case studies highlight the potential applications of this compound:

- Study on Pain Relief : In a controlled trial involving rodents, administration of this compound resulted in significant pain relief compared to control groups. The study utilized behavioral assays to measure pain response and indicated a dose-dependent effect.

- Inflammation Model : Another study focused on an arthritis model where the compound was administered to assess its impact on joint inflammation. Results showed a marked decrease in swelling and inflammatory markers, suggesting therapeutic potential for inflammatory diseases.

Data Summary Table

| Property/Activity | Observations |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 195.26 g/mol |

| Anti-inflammatory Effect | Reduction in cytokines |

| Analgesic Effect | Significant pain relief in animal models |

| Neuroprotective Potential | Indications of protective effects |

Q & A

Q. What are common synthetic routes for 1-(2-Methoxycyclopentyl)-3-methyl-1H-pyrazol-4-amine, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : Synthesis typically involves multi-step alkylation or condensation reactions. For example, alkylation of pyrazole precursors with 2-methoxycyclopentyl halides under basic conditions (e.g., Cs₂CO₃ or K₂CO₃) in aprotic solvents like DMF or THF at 35–60°C is a standard approach . Key factors include temperature control, catalyst selection (e.g., CuBr for coupling reactions), and purification via column chromatography (e.g., ethyl acetate/hexane gradients). Low yields (~17–20%) in initial attempts may require optimization of stoichiometry or solvent systems .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and cyclopentyl-methoxy group integration .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

- HPLC/UPLC : Assesses purity (>95% is typical for research-grade material) .

Q. How can researchers ensure compound stability during storage and experimentation?

- Methodological Answer : Store lyophilized or crystalline samples at 4°C in airtight, light-protected containers. Monitor degradation via periodic NMR or LC-MS, especially under aqueous or acidic conditions, as methoxy and amine groups may hydrolyze .

Advanced Research Questions

Q. How can structural analogs guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare with analogs like 1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine hydrochloride, where fluorination improves metabolic stability .

- In Silico Docking : Use tools like AutoDock to predict interactions with targets (e.g., kinases) by aligning the methoxycyclopentyl group in hydrophobic pockets .

Q. What strategies resolve contradictions in biological activity data across similar pyrazole derivatives?

- Methodological Answer :

- Meta-Analysis of Published Data : Compare results from assays using standardized protocols (e.g., IC₅₀ measurements in enzyme inhibition).

- Orthogonal Assays : Validate activity via SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., apoptosis markers) to confirm mechanistic consistency .

Q. Which computational methods predict the compound’s reactivity in novel reactions (e.g., C-H activation)?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the pyrazole ring’s C-4 amine is a nucleophilic hotspot .

- Molecular Dynamics (MD) Simulations : Model solvent effects on reaction pathways (e.g., DMF vs. THF) to optimize conditions for regioselective modifications .

Q. How can researchers troubleshoot low yields in scaling up the synthesis?

- Methodological Answer :

- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progression and intermediate stability .

- Design of Experiments (DoE) : Systematically vary parameters (e.g., temperature, catalyst loading) to identify critical factors. For example, increasing CuBr catalyst from 0.1 eq to 0.3 eq may improve coupling efficiency .

Q. What in vitro models are suitable for preliminary evaluation of its pharmacological potential?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against COX-2 or kinases using fluorogenic substrates (e.g., ADP-Glo™ kinase assay) .

- Cell Viability Screens : Use cancer cell lines (e.g., HeLa or MCF-7) with ATP-based luminescence assays (CellTiter-Glo®) to assess cytotoxicity .

Data Analysis & Validation

Q. How should researchers address discrepancies in NMR data between synthesized batches?

- Methodological Answer :

- Variable Temperature (VT) NMR : Detect conformational flexibility in the methoxycyclopentyl group that may cause signal splitting .

- 2D NMR (COSY, HSQC) : Resolve overlapping peaks by correlating ¹H-¹³C couplings, particularly for cyclopentyl proton environments .

Q. What statistical approaches validate reproducibility in biological assays?

- Methodological Answer :

- Bland-Altman Analysis : Quantify agreement between technical replicates.

- Grubbs’ Test : Identify outliers in dose-response curves (e.g., IC₅₀ values) across independent experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.